molecular formula C21H13ClFN3O2 B2760215 N-(5-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-3-fluorobenzamide CAS No. 1384586-76-8

N-(5-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-3-fluorobenzamide

Cat. No.: B2760215
CAS No.: 1384586-76-8
M. Wt: 393.8
InChI Key: FIZMPDHBHHGLIL-UHFFFAOYSA-N
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Description

N-(5-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-3-fluorobenzamide is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-3-fluorobenzamide typically involves the condensation of 5-chloro-2-aminobenzamide with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-3-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

N-(5-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-3-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-3-fluorobenzamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects. The quinoxaline ring structure allows it to intercalate with DNA, disrupting the replication process and inducing cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)propionamide
  • 2-fluoro-N-[2-methyl-6-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide

Uniqueness

N-(5-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-3-fluorobenzamide is unique due to the presence of both chloro and fluoro substituents, which enhance its biological activity and stability. The combination of these substituents with the quinoxaline core structure provides a versatile platform for the development of new therapeutic agents .

Properties

IUPAC Name

N-[5-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClFN3O2/c22-13-8-9-15(19-21(28)25-17-7-2-1-6-16(17)24-19)18(11-13)26-20(27)12-4-3-5-14(23)10-12/h1-11H,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZMPDHBHHGLIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)C3=C(C=C(C=C3)Cl)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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